molecular formula C8H8Br2 B177323 1-Bromo-3-(bromomethyl)-2-methylbenzene CAS No. 112299-62-4

1-Bromo-3-(bromomethyl)-2-methylbenzene

Cat. No.: B177323
CAS No.: 112299-62-4
M. Wt: 263.96 g/mol
InChI Key: XVLACHXVYBTTPW-UHFFFAOYSA-N
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Description

1-Bromo-3-(bromomethyl)-2-methylbenzene is an organic compound with the molecular formula C8H8Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a methyl group is attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(bromomethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzyl chloride. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction conditions often include a solvent like carbon tetrachloride (CCl4) and are carried out at room temperature to moderate heat.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(bromomethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 2-methylbenzyl alcohol, 2-methylbenzonitrile, or 2-methylbenzylamine.

    Oxidation: Formation of 2-methylbenzoic acid.

    Reduction: Formation of 2-methylbenzene.

Scientific Research Applications

1-Bromo-3-(bromomethyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-(bromomethyl)-2-methylbenzene exerts its effects involves the formation of reactive intermediates during chemical reactions. For example, in substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new bonds and compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    1-Bromo-3-methylbenzene: Lacks the additional bromomethyl group, making it less reactive in certain substitution reactions.

    1-Bromo-2-methylbenzene: The position of the bromine atom affects the compound’s reactivity and the types of reactions it undergoes.

    1-Bromo-4-(bromomethyl)-2-methylbenzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness: 1-Bromo-3-(bromomethyl)-2-methylbenzene is unique due to the presence of both bromine and methyl groups, which provide multiple sites for chemical reactions. This makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry.

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLACHXVYBTTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627485
Record name 1-Bromo-3-(bromomethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112299-62-4
Record name 1-Bromo-3-(bromomethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(bromomethyl)-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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